N-[(4-tert-butylphenyl)methoxy]thian-4-imine
Description
N-[(4-tert-Butylphenyl)methoxy]thian-4-imine is a thian-4-imine derivative featuring a (4-tert-butylphenyl)methoxy substituent. The thian-4-imine core consists of a six-membered sulfur-containing ring with an imine group at the 4-position. The tert-butyl group at the para-position of the phenyl ring introduces significant steric bulk and lipophilicity, which can influence both chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methoxy]thian-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-16(2,3)14-6-4-13(5-7-14)12-18-17-15-8-10-19-11-9-15/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZIKPBOHKELOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CON=C2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
MS-1819 is produced through recombinant DNA technology. The gene encoding the lipase enzyme is inserted into the yeast Yarrowia lipolytica, which then expresses the enzyme. The yeast cells are cultured in a controlled environment, and the enzyme is harvested from the culture medium .
Industrial Production Methods
The industrial production of MS-1819 involves large-scale fermentation of Yarrowia lipolytica. The fermentation process is optimized to maximize the yield of the enzyme. After fermentation, the enzyme is purified using various chromatographic techniques to ensure its purity and activity .
Chemical Reactions Analysis
Types of Reactions
MS-1819 primarily catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol. This reaction is essential for the digestion and absorption of dietary fats .
Common Reagents and Conditions
The enzyme operates optimally at a pH range of 6.0 to 8.0 and a temperature range of 37°C to 40°C. It requires the presence of bile salts and colipase for maximum activity .
Major Products Formed
The primary products of the reaction catalyzed by MS-1819 are free fatty acids and glycerol, which are essential for the absorption of dietary fats in the intestine .
Scientific Research Applications
MS-1819 has several scientific research applications, particularly in the fields of medicine and biotechnology:
Medicine: MS-1819 is being investigated as a treatment for exocrine pancreatic insufficiency in patients with cystic fibrosis and chronic pancreatitis.
Biotechnology: The enzyme is used in research to study lipid metabolism and the role of lipases in various biological processes.
Industrial Applications: MS-1819 can be used in the food industry to enhance the digestion of fats in various food products.
Mechanism of Action
MS-1819 exerts its effects by catalyzing the hydrolysis of triglycerides into free fatty acids and glycerol. This reaction occurs in the small intestine, where the enzyme interacts with dietary fats. The presence of bile salts and colipase enhances the enzyme’s activity, allowing for efficient digestion and absorption of fats . The molecular target of MS-1819 is the triglyceride molecule, and the pathway involved is the lipid digestion pathway .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-[(3-Methoxyphenyl)methoxy]thian-4-imine
This analog replaces the tert-butyl group with a methoxy group at the 3-position of the phenyl ring. However, the electron-donating nature of methoxy may stabilize the imine group differently compared to the tert-butyl’s inductive effects .
(4E)-N-[(4-Nitrophenyl)methoxy]-2,3-diphenyl-octahydro-1,2-benzoxazol-4-imine
Though this compound features a benzoxazol-imine core, its 4-nitrophenylmethoxy substituent introduces strong electron-withdrawing effects. This contrasts sharply with the electron-donating tert-butyl group in the target compound, likely increasing electrophilicity at the imine group and altering reactivity in nucleophilic additions or redox reactions .
N-tert-Butyl-4-(4-tert-Butylphenoxy)butan-1-amine
This amine derivative shares the tert-butyl substituent but lacks the imine functionality. The presence of dual tert-butyl groups highlights the role of steric bulk in reducing molecular flexibility and possibly enhancing metabolic stability. Such effects may extrapolate to the target compound’s behavior in biological systems .
Physical and Chemical Properties
| Property | N-[(4-tert-Butylphenyl)methoxy]thian-4-imine | N-[(3-Methoxyphenyl)methoxy]thian-4-imine | (4E)-N-[(4-Nitrophenyl)methoxy]-benzoxazol-imine |
|---|---|---|---|
| Molecular Weight | High (tert-butyl adds ~57 g/mol) | Moderate | High (nitro group adds ~46 g/mol) |
| Lipophilicity (LogP) | Likely elevated | Moderate | Moderate (nitro reduces lipophilicity) |
| Solubility | Low in water, high in organic solvents | Higher in water than tert-butyl analog | Low in water |
| Reactivity | Electron-donating substituent stabilizes imine | Electron-donating, less steric hindrance | Electron-withdrawing increases imine reactivity |
Key Research Findings
- Antifungal Potential: Analogous geranylphenols () showed that increasing methoxy groups enhanced activity, but bulkier substituents (e.g., acetyl) had variable effects. The tert-butyl group’s bulk may limit antifungal efficacy unless paired with optimal positioning .
- Metabolic Stability : Tert-butyl groups in and are associated with improved metabolic resistance, suggesting the target compound may exhibit longer half-lives in vivo .
Biological Activity
N-[(4-tert-butylphenyl)methoxy]thian-4-imine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its thian structure, which incorporates a sulfur atom within a five-membered ring. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing anticancer agents that target microtubule dynamics .
- Antimicrobial Properties : Thiosemicarbazones and their derivatives have been reported to possess antimicrobial activities against various bacteria and fungi . The mechanism often involves DNA binding or interference with metabolic pathways.
- Potential Antiviral Activity : Some studies suggest that related compounds exhibit antiviral properties, inhibiting viral replication in cell cultures .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Antimicrobial | DNA binding and metabolic interference | |
| Antiviral | Inhibition of viral replication |
Case Study 1: Anticancer Activity
In vitro studies on thiosemicarbazone derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were found to induce apoptosis in MCF-7 breast cancer cells through the inhibition of tubulin polymerization .
Case Study 2: Antimicrobial Effects
Research involving thiosemicarbazone complexes showed promising results against Gram-positive and Gram-negative bacteria. The compounds exhibited significant antibacterial activity through mechanisms that likely involve DNA intercalation and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
